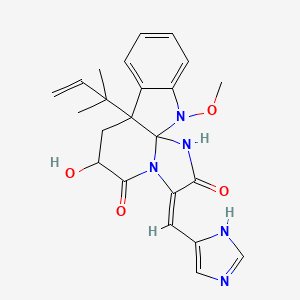

Neoxaline

Description

alkaloid isolated from fermentation broth of Aspergillus japonicus

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLNXXASUKFCCX-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C12CC(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893992 | |

| Record name | Neoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71812-10-7 | |

| Record name | Neoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neoxaline's Mechanism of Action in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a fungal alkaloid, is a potent anti-proliferative agent that induces cell cycle arrest at the G2/M phase. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced cell cycle arrest. The primary mechanism of action is the inhibition of tubulin polymerization, leading to a cascade of events that culminate in mitotic arrest. This document details the signaling pathways involved, presents quantitative data on its effects, and provides comprehensive experimental protocols for its study.

Core Mechanism: Inhibition of Tubulin Polymerization

This compound and its analog, oxaline, exert their anti-mitotic effects by directly targeting tubulin, the fundamental protein component of microtubules.[1][2][3] Microtubules are dynamic polymers essential for the formation and function of the mitotic spindle, which is responsible for chromosome segregation during cell division.

By inhibiting the polymerization of tubulin, this compound disrupts the formation of microtubules.[1][2][3] This interference with microtubule dynamics triggers the spindle assembly checkpoint, preventing the cell from progressing from metaphase to anaphase and resulting in an arrest in the M phase of the cell cycle.[1]

Biochemical assays have demonstrated that this compound's activity is mediated through its interaction with the colchicine-binding site on tubulin.[1][2][3] This competitive binding prevents the incorporation of tubulin dimers into growing microtubule polymers.

Signaling Pathway of this compound-Induced M-Phase Arrest

The inhibition of tubulin polymerization by this compound initiates a signaling cascade that leads to M-phase arrest. A key event in this pathway is the modulation of the Cyclin B1/CDK1 complex, also known as the M-phase promoting factor (MPF). The activity of this complex is crucial for entry into and progression through mitosis. In this compound-treated cells, the disruption of the mitotic spindle leads to a sustained activation of the spindle assembly checkpoint, which in turn prevents the degradation of Cyclin B1. However, the arrest is characterized by a decrease in the phosphorylation of Cdc2 (CDK1), indicating a block in the completion of mitosis.[1] While the direct role of p53 and its downstream effector p21 in this compound-induced arrest has not been explicitly elucidated, microtubule-depolymerizing agents can induce a p53-independent upregulation of p21, which may contribute to G2/M arrest.[4][5]

Quantitative Data

The anti-proliferative and cell cycle arrest effects of this compound and its analog oxaline have been quantified in human T-cell leukemia Jurkat cells.

Table 1: Anti-proliferative Activity

| Compound | Cell Line | Assay | IC₅₀ | Citation |

| This compound | Jurkat | MTT | 43.7 µM | [2] |

| Oxaline | Jurkat | MTT | 8.7 µM | [2] |

| Colchicine | Jurkat | MTT | 6.8 nM | [2] |

Table 2: Induction of G2/M Phase Arrest in Jurkat Cells (20-hour treatment)

| Compound | Concentration | % of Cells in G2/M Phase | Citation |

| Control | - | 13.1% | [2] |

| This compound | 70 µM | 28.5% | [2] |

| This compound | 140 µM | 44.5% | [2] |

| This compound | 200 µM | 54.1% | [2] |

| Oxaline | 20 µM | 39.8% | [2] |

| Oxaline | 35 µM | 54.7% | [2] |

| Oxaline | 70 µM | 69.8% | [2] |

Table 3: Time-Dependent G2/M Arrest in Jurkat Cells

| Compound (Concentration) | Time (hours) | % of Cells in G2/M Phase | Citation |

| This compound (140 µM) | 0 | 11.2% | [2] |

| 5 | 16.5% | [2] | |

| 10 | 28.6% | [2] | |

| 15 | 40.2% | [2] | |

| 20 | 45.1% | [2] | |

| 30 | 33.7% | [2] | |

| 40 | 19.8% | [2] | |

| Oxaline (70 µM) | 0 | 11.2% | [2] |

| 5 | 28.9% | [2] | |

| 10 | 50.1% | [2] | |

| 15 | 65.3% | [2] | |

| 20 | 69.5% | [2] | |

| 30 | 48.2% | [2] | |

| 40 | 25.6% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in Jurkat cells treated with this compound using propidium iodide (PI) staining.[6][7][8][9]

Materials:

-

Jurkat cells

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

RNase A (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

Procedure:

-

Cell Culture and Treatment: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. Seed cells at an appropriate density and treat with desired concentrations of this compound or vehicle (DMSO) for the specified duration.

-

Harvesting: Transfer cells to centrifuge tubes and pellet by centrifugation at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at 4°C for at least 2 hours for fixation. Cells can be stored at 4°C for several weeks.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G1 and G2/M peaks. Gate on single cells to exclude doublets and aggregates.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10][11][12]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the change in optical density.[1][13][14][15]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound, colchicine (positive control), paclitaxel (stabilizing control)

-

96-well, half-area, clear-bottom plate

-

Temperature-controlled spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

-

Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents and tubulin on ice.

-

Reaction Mixture: Prepare the tubulin polymerization reaction mixture on ice. For a final volume of 100 µL, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and purified tubulin (to a final concentration of 3 mg/mL).

-

Compound Addition: Add this compound or control compounds at various concentrations to the designated wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells containing the compounds to initiate polymerization.

-

Measurement: Immediately place the plate in the 37°C spectrophotometer and begin reading the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm against time. A decrease in the rate and extent of the absorbance increase in the presence of this compound, compared to the vehicle control, indicates inhibition of tubulin polymerization. Calculate the IC₅₀ value for inhibition if desired.[16][17][18]

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effect of this compound on the microtubule network in adherent cells like NIH/3T3.[19][20][21][22]

Materials:

-

NIH/3T3 cells

-

DMEM with 10% calf serum

-

Glass coverslips

-

This compound

-

PBS

-

Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed NIH/3T3 cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at the desired concentration for an appropriate time.

-

Fixation: Wash the cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization (if using paraformaldehyde): Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting and Visualization: Wash with PBS and mount the coverslips onto glass slides using mounting medium. Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous microtubule network and a diffuse tubulin staining in this compound-treated cells indicate microtubule depolymerization.

Western Blot for Cell Cycle Regulatory Proteins

This protocol can be used to assess the levels of proteins like Cyclin B1, CDK1, and phospho-Cdc2 (Tyr15) in Jurkat cells following this compound treatment.[23][24][25][26][27][28][29][30][31]

Materials:

-

Treated and untreated Jurkat cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-phospho-Cdc2 (Tyr15), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin. A decrease in the phospho-Cdc2 (Tyr15) signal would be indicative of M-phase arrest.

Conclusion

This compound is a potent inhibitor of cell proliferation that induces M-phase cell cycle arrest through the direct inhibition of tubulin polymerization. Its mechanism of action, targeting the colchicine-binding site on tubulin, disrupts the formation of the mitotic spindle, leading to the activation of the spindle assembly checkpoint. This guide provides the foundational knowledge and detailed experimental protocols for researchers and drug development professionals to further investigate this compound and similar compounds as potential anti-cancer therapeutic agents. The provided quantitative data and signaling pathway diagrams offer a clear framework for understanding its cellular effects.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of p53 in cell death following cell cycle arrest and mitotic catastrophe induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. protocols.io [protocols.io]

- 10. Cell cycle shift from G0/G1 to S and G2/M phases is responsible for increased adhesion of calcium oxalate crystals on repairing renal tubular cells at injured site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. abscience.com.tw [abscience.com.tw]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. scbt.com [scbt.com]

- 23. Cdc2-mediated Phosphorylation of CLIP-170 Is Essential for Its Inhibition of Centrosome Reduplication - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdc2 Antibody | Cell Signaling Technology [cellsignal.com]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 27. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]

- 30. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Total Synthesis of Neoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a structurally complex indole alkaloid isolated from Aspergillus japonicus, has garnered significant attention from the scientific community due to its unique molecular architecture and promising biological activity. As an antimitotic agent, this compound presents a compelling scaffold for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the first asymmetric total synthesis of this compound, as accomplished by the research groups of Sunazuka and Ōmura. Detailed experimental protocols for key transformations, tabulated quantitative data for the entire synthetic sequence, and visualizations of the synthetic strategy and biological mechanism are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is a member of the oxaline family of alkaloids, characterized by a dense and highly oxidized pentacyclic core structure.[1][2] A key feature of this natural product is the presence of a challenging indoline spiroaminal moiety and a C3a all-carbon quaternary stereocenter bearing a reverse prenyl group.[1][3][4] Early biological studies revealed that this compound exhibits potent antimitotic activity, arresting the cell cycle in the M phase.[5][6] This activity stems from its ability to inhibit tubulin polymerization, suggesting its potential as a lead compound for the development of new anticancer drugs that target microtubule dynamics.[6][7][8][9]

The formidable structural complexity and important biological profile of this compound have made it a compelling target for total synthesis. The first and thus far only asymmetric total synthesis was reported by Sunazuka, Ōmura, and coworkers in 2013, which not only provided access to this natural product but also unequivocally established its absolute configuration.[1][10][11][12] This guide will delve into the strategic intricacies and practical execution of this landmark synthesis.

Retrosynthetic Analysis and Synthetic Strategy

The retrosynthetic analysis for this compound, as devised by Sunazuka and Ōmura, is outlined below. The core strategy hinges on the late-stage introduction of the dehydrohistidine side chain and the construction of the intricate indoline spiroaminal core from a highly functionalized indoline precursor.

Caption: Retrosynthetic analysis of this compound.

The key features of the synthetic strategy include:

-

Asymmetric Induction: The stereochemistry of the entire molecule is controlled by the use of the chiral starting material, (-)-3a-hydroxyfuroindoline.

-

Construction of the Quaternary Stereocenter: A highly diastereoselective reverse prenylation reaction is employed to install the sterically congested all-carbon quaternary center.

-

Formation of the Indoline Spiroaminal: A carefully orchestrated sequence of oxidative cyclizations is used to construct the signature spiroaminal core.

-

Late-Stage Functionalization: The dehydrohistidine moiety is introduced at a late stage of the synthesis.

Asymmetric Total Synthesis of this compound

The following sections detail the key stages of the asymmetric total synthesis of this compound, with quantitative data summarized in tables and detailed experimental protocols provided for pivotal steps.

Synthesis of the Indoline Spiroaminal Core

The synthesis commenced with the readily available (-)-3a-hydroxyfuroindoline. The crucial reverse prenylation was achieved with high stereoselectivity, followed by a series of transformations to construct the indoline spiroaminal framework.

Table 1: Synthesis of the Indoline Spiroaminal Core

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Reverse Prenylation | 1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂; 2. (CH₂=CHC(CH₃)₂)CuCNLi, THF, -78 °C | Prenylated Furoindoline | 85 | >20:1 |

| 2 | Reductive Opening | Zn, AcOH, rt | Dihydroxyindoline | 92 | - |

| 3 | Protection | TBSCl, Imidazole, DMF, rt | TBS-protected Indoline | 98 | - |

| 4 | Oxidative Cyclization | 1. Pb(OAc)₄, CH₂Cl₂; 2. NaBH₄, MeOH | Hydroxylated Indoline | 75 (two steps) | - |

| 5 | Oxidation | DMP, CH₂Cl₂, rt | Keto-indoline | 95 | - |

| 6 | Spiroaminal Formation | TFA, CH₂Cl₂, rt | Indoline Spiroaminal | 91 | - |

Experimental Protocol for Key Step 1: Stereoselective Reverse Prenylation

To a solution of oxalyl chloride (1.2 equiv) in CH₂Cl₂ at -78 °C was added DMSO (2.4 equiv). After stirring for 15 min, a solution of (-)-3a-hydroxyfuroindoline (1.0 equiv) in CH₂Cl₂ was added dropwise. The mixture was stirred for 30 min, followed by the addition of Et₃N (5.0 equiv). The reaction was warmed to room temperature and quenched with saturated aqueous NH₄Cl. The aqueous layer was extracted with CH₂Cl₂, and the combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude aldehyde.

In a separate flask, to a solution of CuCN (1.1 equiv) in THF at -78 °C was added a solution of 2-methyl-1-propenyllithium (1.1 equiv) in THF. The resulting solution was stirred for 30 min, and then a solution of the crude aldehyde in THF was added. The reaction mixture was stirred at -78 °C for 2 h and then quenched with a saturated aqueous solution of NH₄Cl. The mixture was extracted with EtOAc, and the combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue was purified by silica gel chromatography to afford the prenylated furoindoline.

Completion of the Total Synthesis

With the indoline spiroaminal core in hand, the final stages of the synthesis focused on the introduction of the dehydrohistidine side chain and the final photoisomerization to the natural (E)-isomer.

Table 2: Completion of the Total Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Isomer Ratio (Z:E) |

| 7 | Aldol Condensation | LDA, THF, -78 °C; then aldehyde | (Z)-Dehydrohistidine adduct | 78 | >20:1 |

| 8 | Photoisomerization | hv (high-pressure mercury lamp), benzene, rt | (E)-Neoxaline | 65 | 1:1.5 (Z:E) |

Experimental Protocol for Key Step 8: Photoisomerization

A solution of (Z)-Neoxaline (1.0 equiv) in benzene was degassed with argon for 15 min. The solution was then irradiated with a high-pressure mercury lamp at room temperature for 4 h. The solvent was removed under reduced pressure, and the residue was purified by preparative HPLC to afford (E)-Neoxaline and recovered (Z)-Neoxaline.

Biological Activity and Mechanism of Action

This compound has been identified as a potent antimitotic agent that induces cell cycle arrest in the M phase.[5][6] Further mechanistic studies have revealed that this compound's cytotoxic effects are a result of its direct interaction with tubulin, the protein subunit of microtubules.

Caption: Proposed mechanism of antimitotic action of this compound.

Biochemical assays have demonstrated that this compound inhibits the polymerization of tubulin into microtubules.[6] Competition binding studies have shown that this compound competes with colchicine for binding to tubulin, suggesting that it binds at or near the colchicine-binding site.[6] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical apparatus for chromosome segregation during cell division. The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).

Conclusion

The first asymmetric total synthesis of this compound by Sunazuka, Ōmura, and their collaborators represents a significant achievement in natural product synthesis. Their elegant strategy, featuring a highly stereoselective reverse prenylation and a novel oxidative cyclization cascade, provides a blueprint for the synthesis of other members of the oxaline family and related complex indole alkaloids. The elucidation of this compound's antimitotic mechanism of action, through the inhibition of tubulin polymerization, highlights its potential as a valuable scaffold for the design and development of new anticancer agents. This in-depth guide provides researchers with the essential technical details to further explore the chemistry and biology of this fascinating natural product.

References

- 1. Asymmetric total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A concise stereoselective route to the indoline spiroaminal framework of this compound and oxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric Total Synthesis of Indole Alkaloids Containing an Indoline Spiroaminal Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiochemical aspects of tubulin-interacting antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The primary antimitotic mechanism of action of the synthetic halichondrin E7389 is suppression of microtubule growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

The Biological Activity of Neoxaline as an Antimitotic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a fungal alkaloid isolated from Aspergillus japonicus, has demonstrated significant potential as an antimitotic agent. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. This compound exerts its antiproliferative effects by inhibiting tubulin polymerization, leading to a cell cycle arrest in the M phase. This guide consolidates the available data, presents detailed methodologies for key experiments, and visualizes the underlying molecular pathways to support further research and development of this compound and its analogs as potential anticancer therapeutics.

Introduction

This compound is a bioactive natural product that has garnered interest for its antimitotic properties.[1] Like other microtubule-targeting agents, it disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule function leads to a halt in cell division and can ultimately trigger apoptosis in cancer cells. This document serves as a comprehensive resource for understanding the core biological activities of this compound as an antimitotic agent.

Quantitative Data on Antimitotic Activity

The antiproliferative and cell cycle effects of this compound have been primarily evaluated in human T-cell leukemia Jurkat cells. The following tables summarize the key quantitative data.

Table 1: Antiproliferative Activity of this compound

| Compound | Cell Line | IC50 (µM) | Citation |

| This compound | Jurkat | 7.0 | [2] |

| Oxaline | Jurkat | 3.5 | [2] |

| Colchicine | Jurkat | 0.03 | [2] |

Table 2: Effect of this compound on Cell Cycle Progression in Jurkat Cells

| Treatment Time (hours) | Percentage of Cells in G2/M Phase (%) |

| 0 | 12.1 |

| 6 | 25.4 |

| 12 | 58.9 |

| 20 | 75.3 |

Cells were treated with 140 µM this compound.[2]

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound's primary mechanism of action is the inhibition of tubulin polymerization.[3] By binding to tubulin, the protein subunit of microtubules, this compound prevents its assembly into functional microtubules. This disruption of microtubule dynamics has profound effects on cellular processes, most notably mitosis.

Binding to the Colchicine Site

Competitive binding assays have shown that this compound's analogue, oxaline, inhibits the binding of radiolabeled colchicine to tubulin, but not vinblastine.[3] This indicates that this compound likely binds to the colchicine-binding site on β-tubulin. This binding sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.

M-Phase Arrest

The disruption of the mitotic spindle due to the inhibition of tubulin polymerization activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase. By activating the SAC, this compound prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[4][5][6] The inhibition of APC/C leads to the stabilization of its substrates, including cyclin B and securin. The accumulation of cyclin B maintains the high activity of Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2), which is the master regulator of mitosis.[7][8] The stabilization of securin prevents the activation of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together. Consequently, the cell is arrested in metaphase. Studies on the related compound oxaline have shown a decrease in the phosphorylation level of Cdc2, which is indicative of M-phase arrest.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound-induced mitotic arrest and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound-induced M-phase arrest.

Caption: General experimental workflow for evaluating this compound's antimitotic activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Koizumi et al. (2004).[2]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum. The final volume in each well should be 100 µL.

-

Compound Treatment: Add various concentrations of this compound (or control compounds) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization buffer (e.g., 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat Jurkat cells with this compound at the desired concentration and for various time points.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

In Vitro Tubulin Polymerization Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP).

-

Compound Addition: Add this compound or control compounds at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the extent of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

Competitive Colchicine Binding Assay

-

Incubation Mixture: Prepare an incubation mixture containing purified tubulin, [3H]colchicine (a radiolabeled form of colchicine), and various concentrations of this compound (or unlabeled colchicine as a positive control).

-

Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the tubulin-bound [3H]colchicine from the free [3H]colchicine using a technique such as gel filtration chromatography or a spin column.

-

Radioactivity Measurement: Measure the radioactivity of the tubulin-bound fraction using a scintillation counter.

-

Data Analysis: Determine the ability of this compound to inhibit the binding of [3H]colchicine to tubulin by comparing the radioactivity in the presence and absence of this compound.

Conclusion

This compound is a potent antimitotic agent that functions through the inhibition of tubulin polymerization, leading to M-phase cell cycle arrest. Its mechanism of action, targeting the colchicine-binding site on tubulin, makes it a valuable lead compound for the development of novel anticancer drugs. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating the finer details of its interaction with tubulin, its effects on a broader range of cancer cell lines, and its in vivo efficacy and safety profile.

References

- 1. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Composite microtubules of the axon: quantitative analysis of tyrosinated and acetylated tubulin along individual axonal microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preventing fatal destruction: inhibitors of the anaphase-promoting complex in meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclin B3 activates the Anaphase-Promoting Complex/Cyclosome in meiosis and mitosis | PLOS Genetics [journals.plos.org]

- 6. Structural insights into anaphase-promoting complex function and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microtubule Regulation in Mitosis: Tubulin Phosphorylation by the Cyclin-dependent Kinase Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Isolation of Neoxaline from Aspergillus japonicus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a novel alkaloid with significant biological activity, was first discovered and isolated from the culture broth of the fungus Aspergillus japonicus Fg-551. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its production and purification, a summary of its physicochemical and spectral properties, and an exploration of its mechanism of action as an antimitotic agent. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi of the genus Aspergillus are well-documented producers of a diverse array of secondary metabolites with a wide range of biological activities. In 1979, a research group led by Satoshi Ōmura reported the discovery of a new alkaloid, this compound, from the culture broth of Aspergillus japonicus Fg-551.[1][2] Initial studies revealed that this compound possesses antimitotic properties and exhibits weak stimulatory effects on the central nervous system.[1][3] Structurally, this compound is a complex indole alkaloid with the molecular formula C₂₃H₂₅N₅O₄.[3] Its unique structure and biological activity have made it a subject of interest for both natural product chemists and pharmacologists. This guide will detail the methodologies used in its initial discovery and isolation and provide a summary of its known properties.

Physicochemical and Spectroscopic Data of this compound

The definitive characterization of a novel natural product relies on the thorough analysis of its physical, chemical, and spectroscopic properties.

Physicochemical Properties

The isolated this compound presents as a white solid.[4] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Citation |

| Appearance | White solid | [4] |

| Melting Point | 205°C (decomposed) | [3] |

| Molecular Formula | C₂₃H₂₅N₅O₄ | [3] |

| Molecular Weight | 435.48 g/mol | [1] |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Insoluble in water and hexane. | [3][4] |

Spectroscopic Data

Spectroscopic analysis was instrumental in the elucidation of this compound's complex structure. A summary of the key spectral data is provided below.

| Spectroscopic Method | Key Observations |

| UV-Visible (UV-Vis) Spectroscopy | Maxima in methanol at 235 nm, 285 nm, and 340 nm. |

| Infrared (IR) Spectroscopy (KBr) | Characteristic absorption bands at 3400, 1710, 1680, 1650, and 1610 cm⁻¹. |

| ¹H Nuclear Magnetic Resonance (NMR) | Data indicates the presence of aromatic protons, olefinic protons, and methyl groups, consistent with the proposed structure. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances confirm the presence of 23 carbon atoms, including carbonyls, aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry confirmed the molecular formula C₂₃H₂₅N₅O₄. |

Experimental Protocols

The following sections provide a detailed description of the experimental procedures for the fermentation of Aspergillus japonicus, and the subsequent extraction and purification of this compound.

Fermentation of Aspergillus japonicus Fg-551

The production of this compound was achieved through submerged fermentation of Aspergillus japonicus Fg-551.

Diagram of the Fermentation and Isolation Workflow:

Caption: Workflow for the production and isolation of this compound.

Protocol:

-

Inoculum Preparation: A spore suspension of Aspergillus japonicus Fg-551 is used to inoculate a seed culture medium. The seed culture is incubated at 27°C for 2 days with shaking.

-

Production Fermentation: The seed culture is then transferred to a 200-liter fermenter containing the production medium. The fermentation is carried out at 27°C for 3 days with aeration and agitation.

Extraction and Isolation of this compound

Following fermentation, this compound is extracted from the culture broth and mycelia.

Protocol:

-

Harvesting: The culture broth is harvested after the fermentation period.

-

Filtration: The broth is filtered to separate the mycelial cake from the filtrate.

-

Extraction of Filtrate: The filtrate is extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure.

-

Extraction of Mycelia: The mycelial cake is extracted with acetone. The acetone extract is filtered and concentrated.

-

Combining Extracts: The concentrated extracts from the filtrate and mycelia are combined to yield a crude extract containing this compound.

Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate pure this compound.

Protocol:

-

Silica Gel Chromatography: The crude extract is adsorbed onto silica gel and applied to a silica gel column.

-

Elution: The column is eluted with a stepwise gradient of chloroform and methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol) to yield white crystals.

Biological Activity and Mechanism of Action

This compound has been identified as an antimitotic agent, a class of compounds that interfere with cell division (mitosis).[1]

Antimitotic Activity

Studies have shown that this compound, along with its analogue Oxaline, inhibits cell proliferation and induces cell cycle arrest in the M phase.[5] This arrest is a hallmark of compounds that disrupt the mitotic spindle, a cellular machine essential for the proper segregation of chromosomes during cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of this compound's antimitotic activity is tubulin.[5] Tubulin is the protein subunit that polymerizes to form microtubules, the main components of the mitotic spindle.

Signaling Pathway Diagram:

Caption: Proposed mechanism of this compound's antimitotic activity.

Mechanism Explained:

-

Binding to Tubulin: this compound enters the cell and binds to free tubulin dimers. Competitive binding assays suggest that this compound interacts with the colchicine-binding site on tubulin.[5]

-

Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.[5]

-

Disruption of Mitotic Spindle: The lack of proper microtubule formation leads to the disruption of the mitotic spindle.

-

M-Phase Arrest: Without a functional mitotic spindle, the cell is unable to progress through the M phase of the cell cycle, leading to mitotic arrest.[5]

-

Inhibition of Cell Division: The ultimate outcome of this cascade is the inhibition of cell division.

Conclusion

This compound, a secondary metabolite from Aspergillus japonicus, represents an interesting example of a complex natural product with potent biological activity. The methodologies for its discovery and isolation, while established in the 1970s, still provide a solid foundation for natural product research. Its specific mechanism of action as a tubulin polymerization inhibitor highlights its potential as a lead compound for the development of novel anticancer agents. This technical guide serves as a comprehensive resource for researchers interested in this compound, providing the necessary data and protocols to facilitate further investigation into its chemical and biological properties.

References

Neoxaline Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxaline is a bioactive alkaloid first isolated from the fungus Aspergillus japonicus.[1] It is recognized for its antimitotic properties, demonstrating the ability to inhibit cell proliferation and induce cell cycle arrest.[2] This technical guide provides an in-depth overview of the current understanding of this compound's molecular target, the experimental methodologies for its identification and validation, and the key signaling pathways implicated in its mechanism of action. While research on this compound is ongoing, this document synthesizes the available data to support further investigation and drug development efforts.

Target Identification: Unraveling the Antimitotic Mechanism of this compound

Phenotypic Observations and Inferences

Initial studies revealed that this compound exhibits potent antiproliferative activity against cancer cell lines. Specifically, it induces cell cycle arrest at the G2/M phase, a hallmark of compounds that interfere with the mitotic spindle.[2] This observation strongly suggested that this compound's target is a key component of the mitotic machinery.

Evidence from the Study of Oxaline, a Close Structural Analog

A pivotal study on oxaline, which shares a common structural core with this compound, provided direct evidence for tubulin as the molecular target.[2] The key findings from this research, which are inferred to be highly relevant to this compound, include:

-

Disruption of Microtubule Networks: Treatment of cells with oxaline led to the disassembly of cytoplasmic microtubule structures.

-

Inhibition of Tubulin Polymerization: In vitro assays demonstrated that oxaline directly inhibits the polymerization of purified tubulin in a dose-dependent manner.

-

Competition with Colchicine: Oxaline was found to compete with [³H]colchicine for binding to tubulin, indicating that it interacts with the colchicine-binding site on β-tubulin. It did not, however, compete with [³H]vinblastine, which binds to a different site.[2]

Given that this compound induces the same G2/M phase cell cycle arrest, it is highly probable that it shares the same mechanism of action by directly targeting tubulin and inhibiting its polymerization.

Proposed Target Identification and Validation Workflow

The following diagram illustrates a comprehensive workflow for the identification and validation of this compound's molecular target, integrating both traditional and modern methodologies.

Caption: A logical workflow for the identification and validation of this compound's molecular target.

Quantitative Data on this compound and its Analog, Oxaline

The following tables summarize the available quantitative data for the biological activities of this compound and its close analog, oxaline.

Table 1: Antiproliferative Activity of this compound and Oxaline

| Compound | Cell Line | Assay | IC₅₀ | Reference |

| This compound | Jurkat | MTT | 43.7 µM | [2] |

| Oxaline | Jurkat | MTT | 8.7 µM | [2] |

| Colchicine | Jurkat | MTT | 6.8 nM | [2] |

Table 2: Effect of this compound and Oxaline on Cell Cycle Distribution in Jurkat Cells

| Compound | Concentration | Duration | % Cells in G2/M Phase | Reference |

| This compound | 70 µM | 20 h | Increased | [2] |

| This compound | 200 µM | 20 h | Maximum increase | [2] |

| Oxaline | 20 µM | 20 h | Increased | [2] |

| Oxaline | 70 µM | 20 h | Maximum increase | [2] |

Table 3: Inhibitory Effect of Oxaline on Tubulin Polymerization

| Compound | Assay Condition | IC₅₀ (approx.) | Reference |

| Oxaline | In vitro polymerization of purified tubulin | ~20 µM | [2] |

Note: Quantitative data for the direct inhibition of tubulin polymerization by this compound is not currently available in the public domain. The data for oxaline is provided as a reference for its closely related analog.

Target Validation

The identification of tubulin as the primary target of this compound is supported by a confluence of evidence from cellular and biochemical studies.

Cellular Phenotypes Consistent with Tubulin Inhibition

As previously mentioned, this compound's ability to induce G2/M cell cycle arrest is a direct cellular consequence of disrupting microtubule dynamics.[2] Microtubules are essential for the formation of the mitotic spindle, and their inhibition prevents cells from progressing through mitosis.

Proposed Advanced Validation Techniques

To further validate tubulin as the direct target of this compound, the following modern experimental approaches are recommended:

-

Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of proteins in the presence of a ligand. If this compound directly binds to tubulin in cells, it is expected to increase the thermal stability of tubulin, which can be detected by Western blotting or mass spectrometry.

-

Genetic Manipulation (CRISPR/Cas9): Introducing mutations in the tubulin genes (TUBA1B, TUBB) at the putative colchicine-binding site could confer resistance to this compound. Observing a decreased sensitivity to this compound in these mutant cell lines would provide strong genetic evidence for a direct interaction.

-

Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (K_D) of this compound to purified tubulin, providing definitive proof of a direct interaction and quantifying its strength.

Implicated Signaling Pathway: The Spindle Assembly Checkpoint

By disrupting microtubule dynamics, this compound activates a crucial cell cycle surveillance mechanism known as the Spindle Assembly Checkpoint (SAC) . The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

The signaling cascade of the SAC is initiated at the kinetochores of unattached chromosomes and culminates in the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.

Caption: this compound-induced microtubule disruption activates the Spindle Assembly Checkpoint.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the identification and validation of this compound's target. These protocols are based on established techniques and the study of oxaline.[2]

Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Treatment: Add varying concentrations of this compound (e.g., 0.1 to 200 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture Jurkat cells as described above and treat with this compound at various concentrations and for different time points.

-

Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined based on the DNA content (PI fluorescence).

In Vitro Tubulin Polymerization Assay

-

Tubulin Preparation: Use commercially available purified tubulin (e.g., from porcine brain).

-

Reaction Mixture: Prepare a reaction mixture containing tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Treatment: Add various concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

-

Analysis: Compare the polymerization curves of this compound-treated samples with the control to determine the inhibitory effect. Calculate the IC₅₀ for tubulin polymerization.

Competitive Tubulin Binding Assay

-

Reaction Setup: Incubate purified tubulin with a constant concentration of a radiolabeled ligand that binds to a specific site (e.g., [³H]colchicine).

-

Competition: Add increasing concentrations of unlabeled this compound to the reaction mixtures.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the tubulin-bound radioligand from the free radioligand using a suitable method, such as gel filtration chromatography or a filter-binding assay.

-

Quantification: Quantify the amount of radioactivity bound to tubulin in each sample using a scintillation counter.

-

Analysis: Determine the ability of this compound to displace the radiolabeled ligand and calculate its binding affinity for the specific site.

Conclusion

The available evidence strongly indicates that tubulin is the primary molecular target of this compound, mediating its antimitotic activity through the inhibition of microtubule polymerization. This leads to the activation of the Spindle Assembly Checkpoint and subsequent G2/M cell cycle arrest. While the data for this compound's direct interaction with tubulin is largely inferred from studies on its close analog, oxaline, the presented experimental framework provides a clear path for the definitive validation and detailed characterization of this compound's mechanism of action. Further research, particularly utilizing advanced techniques such as CETSA and CRISPR/Cas9, will be invaluable in solidifying our understanding of this compound and its potential as a therapeutic agent.

References

Solubility and stability of Neoxaline in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline is a mycotoxin produced by the fungus Aspergillus japonicus with noted antimitotic and antiproliferative properties.[1] As a compound of interest for further research and potential therapeutic development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound in various solvents. It is intended to serve as a resource for researchers, scientists, and drug development professionals working with this compound. This guide also outlines general experimental protocols for solubility and stability testing and describes the putative signaling pathway associated with its biological activity.

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative assessments have been reported, providing a foundational understanding of its solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Methanol | Soluble | [2] |

| Chloroform | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Water | Insoluble | [2] |

| Hexane | Insoluble | [2] |

Stability Profile

This compound is reported to be a stable compound under appropriate storage conditions. The primary recommendations are based on long-term storage data from commercial suppliers.

Table 2: Stability of this compound

| Condition | Stability | Recommendations | Reference |

| Long-term Storage | Stable for at least 2 to 4 years | Store at -20°C. Protect from light and moisture. | [1] |

| Short-term Storage | No specific data available | Keep at +4°C for short periods. | [2] |

| Shipping | Shipped at ambient temperature | [3] |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that accelerate its degradation.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation stability study.

Signaling Pathway

This compound is described as an antimitotic agent that causes cell cycle arrest at the G2/M phase, likely through the inhibition of tubulin polymerization.[1] While a specific signaling pathway for this compound has not been fully elucidated, a general pathway for agents that disrupt microtubule dynamics and induce G2/M arrest is presented below.

Putative Mechanism of Action: Inhibition of Tubulin Polymerization and G2/M Arrest

Microtubule dynamics are crucial for the formation of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. The inhibition of tubulin polymerization disrupts this process, leading to the activation of the spindle assembly checkpoint and subsequent cell cycle arrest at the G2/M transition.

Signaling Pathway for Tubulin Polymerization Inhibition-Induced G2/M Arrest

Caption: Putative signaling pathway for this compound's antimitotic activity.

Conclusion

This compound demonstrates solubility in common organic solvents such as methanol, chloroform, ethyl acetate, and DMSO, while being insoluble in water and hexane. It exhibits good long-term stability when stored at -20°C and protected from light and moisture. The provided general experimental protocols for solubility and stability testing can serve as a starting point for more detailed characterization. The proposed mechanism of action, through inhibition of tubulin polymerization leading to G2/M cell cycle arrest, aligns with its observed antimitotic effects. Further research is warranted to establish quantitative solubility data, fully characterize its degradation products, and elucidate the specific molecular interactions and signaling pathways involved in its biological activity.

References

In Vitro Effects of Neoxaline on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoxaline is a fungal alkaloid that has demonstrated antiproliferative properties against cancer cells in vitro. As an antimitotic agent, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the available in vitro data on this compound, focusing on its effects on cancer cell lines. The information is presented to support further research and drug development efforts in oncology.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro effects of this compound on the human T-cell leukemia cell line, Jurkat.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Assay | IC50 (µM) | Exposure Time |

| Jurkat | MTT Assay | 43.7[1] | 48 hours |

Table 2: Effect of this compound on Cell Cycle Distribution in Jurkat Cells

| Treatment | Concentration (µM) | Time (hours) | % of Cells in G2/M Phase |

| Control | - | 20 | Normal |

| This compound | 70 | 20 | Increased[2] |

| This compound | 200 | 20 | Maximum Effect[2] |

| This compound | 140 | 0-20 | Time-dependent increase[2] |

Note: Following prolonged exposure (beyond 20 hours), a decrease in the G2/M population and an increase in the sub-G1 population were observed, indicative of apoptosis.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

-

Cell Line: Jurkat cells (human T-cell leukemia).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Proliferation

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

-

Procedure:

-

Seed Jurkat cells into 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.

-

After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, using appropriate software.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed Jurkat cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with the desired concentrations of this compound for the specified time points.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.

-

Procedure:

-

Reconstitute purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Add various concentrations of this compound or a vehicle control to the tubulin solution in a 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

-

Mandatory Visualization

Signaling Pathway

Caption: Proposed mechanism of action for this compound in cancer cells.

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound's anticancer effects.

Discussion

The available data strongly indicate that this compound exerts its antiproliferative effects on Jurkat cells by inhibiting tubulin polymerization, leading to an arrest in the M phase of the cell cycle and subsequent apoptosis.[1][2][3] The IC50 value of 43.7 µM suggests moderate potency in this cell line.[1] The mechanism of action is likely similar to that of its analog, oxaline, which has been shown to compete with colchicine for binding to tubulin.[3]

Further research is warranted to expand upon these findings. Specifically, the cytotoxic and antiproliferative effects of this compound should be evaluated across a broader panel of cancer cell lines to determine its spectrum of activity. More detailed investigations into the specific signaling pathways that are modulated by this compound-induced microtubule disruption would provide a more complete understanding of its cellular effects. Additionally, quantitative apoptosis assays, such as Annexin V staining, would be beneficial to confirm and quantify the induction of apoptosis.

Conclusion

This compound is a promising antimitotic agent with a clear mechanism of action involving the inhibition of tubulin polymerization. The data presented in this guide provide a foundation for further preclinical investigation of this compound as a potential anticancer therapeutic. Future studies should focus on broadening the scope of in vitro testing and delving deeper into the molecular signaling events triggered by this compound.

References

Potential Therapeutic Applications of Neoxaline in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a fungal alkaloid isolated from Aspergillus japonicus, has emerged as a compound of interest in oncology due to its antimitotic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications in cancer. Drawing parallels with its closely related analog, Oxaline, this document details the mechanism of action, preclinical data, and relevant experimental protocols. The primary mode of action for this class of compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the M phase and subsequent disruption of cell division in cancer cells. While in vivo and clinical data for this compound are currently unavailable, the existing preclinical evidence warrants further investigation into its development as a potential anticancer agent.

Introduction

This compound is a bioactive natural product identified as an antimitotic agent.[1] Its structural analog, Oxaline, also a fungal alkaloid, has been more extensively studied, providing valuable insights into the potential mechanisms of this compound. Both compounds have been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, a hallmark of drugs targeting microtubule dynamics.[1][2] This guide synthesizes the available information on this compound and Oxaline to present a cohesive picture of their therapeutic potential in oncology.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for Oxaline, and by extension this compound, is the disruption of microtubule polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.

2.1. Inhibition of Tubulin Polymerization

Studies on Oxaline have demonstrated its ability to inhibit the polymerization of purified tubulin in a dose-dependent manner.[2] This inhibition is achieved through binding to the colchicine-binding site on tubulin, which prevents the formation of microtubules.[2] A binding competition assay confirmed that Oxaline competes with colchicine for tubulin binding but does not interfere with the binding of vinblastine, indicating a specific interaction with the colchicine site.[2]

2.2. M-Phase Cell Cycle Arrest

The disruption of microtubule dynamics by Oxaline and this compound leads to a halt in the cell cycle at the M phase (mitosis).[1][2] In Jurkat cells, treatment with these compounds resulted in a significant accumulation of cells in the G2/M phase.[1][2] Further investigation revealed a decrease in the phosphorylation level of Cdc2 in Oxaline-treated cells, confirming an arrest in the M phase.[2]

Signaling Pathway Diagram

References

Neoxaline: A Technical Examination of a Weak CNS Stimulant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxaline, a mycotoxin produced by Aspergillus japonicus, has been identified as a weak central nervous system (CNS) stimulant.[1][2][3] This document provides a comprehensive technical overview of the existing scientific knowledge on this compound, focusing on its pharmacological properties. Due to the limited availability of public data, a complete quantitative analysis and detailed experimental protocols from the primary literature could not be fully compiled. The foundational study by Hirano et al. (1979) remains the cornerstone of our understanding but its detailed experimental data are not accessible in publicly available databases. This guide, therefore, synthesizes the available information and presents a hypothetical framework for its mechanism of action based on the general pharmacology of CNS stimulants, highlighting areas for future research.

Introduction

This compound is an alkaloid with the molecular formula C23H25N5O4, first isolated from the culture broth of Aspergillus japonicus Fg-551.[1][3] In addition to its weak CNS stimulant effects, it has been noted to possess antimitotic properties and to be a weak inhibitor of blood platelet aggregation.[2] Its complex chemical structure has been a subject of interest for total synthesis by organic chemists. This document will focus exclusively on its characterization as a CNS stimulant.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C23H25N5O4 | [3] |

| Molecular Weight | 435.48 g/mol | [4] |

| Appearance | White solid | [2] |

| Solubility | Soluble in methanol, chloroform, or ethyl acetate; Insoluble in water or hexane | [2] |

| CAS Number | 71812-10-7 | [4] |

Preclinical Pharmacology

The primary report of this compound's CNS stimulant activity originates from the initial characterization by Hirano et al. in 1979.[3] Unfortunately, specific quantitative data from this study, such as dose-response relationships for locomotor activity or the median lethal dose (LD50), are not detailed in the publicly accessible abstract.

CNS Stimulant Effects (Qualitative)

The original study reported that this compound "weakly stimulates the central nervous system".[3] This suggests that in animal models, likely mice as indicated by the MeSH terms of the publication, administration of this compound resulted in an observable increase in activity.[3] However, without access to the full study, the specific nature and magnitude of this stimulation remain undefined.

Postulated Mechanism of Action

The precise molecular mechanism underlying this compound's CNS stimulant effect has not been elucidated. Generally, CNS stimulants exert their effects by modulating the signaling of key neurotransmitter systems in the brain, most commonly the dopaminergic, noradrenergic, and serotonergic pathways. These drugs can act through various mechanisms, including:

-

Receptor Agonism: Directly binding to and activating neurotransmitter receptors.

-

Reuptake Inhibition: Blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their availability.

-

Enhanced Neurotransmitter Release: Promoting the release of neurotransmitters from presynaptic terminals.

Given that this compound is described as a "weak" stimulant, its mechanism might involve a low affinity for its molecular target(s) or a modest efficacy in modulating neurotransmitter systems.

Hypothetical Signaling Pathway

Based on the pharmacology of known CNS stimulants, a plausible, though unconfirmed, mechanism for this compound could involve the modulation of dopaminergic signaling. The following diagram illustrates a generalized signaling pathway for a CNS stimulant that enhances dopamine signaling. It is critical to note that this is a hypothetical model and has not been experimentally validated for this compound.

Caption: Hypothetical mechanism of this compound as a dopamine reuptake inhibitor.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's CNS stimulant properties are not available in the public domain. However, a standard approach to characterize a novel CNS stimulant would involve the following key experiments:

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for a panel of CNS receptors, including dopamine, serotonin, and norepinephrine transporters and receptors.

-

Methodology:

-

Prepare membrane fractions from cells expressing the target receptors or from brain tissue.

-

Incubate the membranes with a radiolabeled ligand specific for the target receptor in the presence of varying concentrations of this compound.

-

Measure the displacement of the radioligand by this compound to determine its inhibitory constant (Ki).

-

In Vivo Behavioral Assays

-

Objective: To quantify the stimulant effects of this compound on spontaneous motor activity in rodents.

-

Methodology (Locomotor Activity Test):

-

Acclimate mice or rats to an open-field arena equipped with infrared beams to track movement.

-

Administer this compound at various doses via an appropriate route (e.g., intraperitoneal injection).

-

Record locomotor activity (e.g., distance traveled, rearing frequency) over a defined period.

-

Analyze the data to generate dose-response curves and determine the ED50 (the dose that produces 50% of the maximal effect).

-

Toxicity Studies

-

Objective: To determine the acute toxicity of this compound.

-

Methodology (LD50 Determination):

-

Administer escalating doses of this compound to groups of animals.

-

Observe the animals for a set period (e.g., 24-48 hours) and record mortality.

-